molecular formula C10H11N3O3 B2637137 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol CAS No. 2735-71-9

1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol

Cat. No.: B2637137
CAS No.: 2735-71-9
M. Wt: 221.216
InChI Key: FEZKCWBNANSUJS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol primarily targets bacterial DNA. The compound interacts with bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, this compound disrupts the supercoiling and uncoiling processes necessary for bacterial DNA function .

Mode of Action

This compound binds to the active sites of DNA gyrase and topoisomerase IV, forming a stable complex that prevents these enzymes from performing their normal functions. This interaction leads to the accumulation of DNA breaks and ultimately results in bacterial cell death. The nitro group in this compound is reduced within the bacterial cell, generating reactive nitrogen species that further damage bacterial DNA .

Biochemical Pathways

The inhibition of DNA gyrase and topoisomerase IV by this compound affects several biochemical pathways. The disruption of DNA replication and transcription halts protein synthesis and cell division. Additionally, the generation of reactive nitrogen species leads to oxidative stress, further impairing bacterial cellular functions and promoting cell death .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract and widely distributed throughout the body. It undergoes hepatic metabolism, primarily through reduction and conjugation reactions, and is excreted via the kidneys. These properties contribute to its high bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of this compound include the inhibition of bacterial DNA replication and transcription, leading to cell death. The compound’s ability to generate reactive nitrogen species further enhances its bactericidal activity. As a result, this compound is effective against a broad spectrum of bacterial pathogens .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. The compound is most effective in neutral to slightly acidic environments, which facilitate its absorption and activity. High temperatures may degrade the compound, reducing its efficacy. Additionally, the presence of reducing agents can enhance the generation of reactive nitrogen species, increasing its bactericidal activity .

: Source

Biochemical Analysis

Biochemical Properties

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions suggest that this compound may have antioxidant properties, potentially protecting cells from oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. This compound has been found to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For instance, it has been observed to modulate the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Additionally, this compound affects gene expression by upregulating antioxidant response elements, thereby enhancing cellular defense mechanisms .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound has been shown to bind to the active sites of certain enzymes, inhibiting their activity. For example, it inhibits the activity of nitric oxide synthase, leading to decreased production of nitric oxide, a key mediator of inflammation . Additionally, this compound can activate transcription factors such as Nrf2, which regulates the expression of antioxidant genes .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound have been investigated in laboratory settings. Studies have shown that this compound is relatively stable under physiological conditions but can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with sustained antioxidant effects and protection against oxidative stress in in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play crucial roles in the metabolism and detoxification of xenobiotics . These interactions can influence metabolic flux and alter the levels of key metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics. This compound is transported across cell membranes via passive diffusion and is distributed to various tissues, including the liver, kidneys, and brain . It has been observed to accumulate in tissues with high metabolic activity, suggesting its potential role in modulating cellular metabolism .

Subcellular Localization

The subcellular localization of this compound has been investigated to determine its specific sites of action. This compound has been found to localize primarily in the cytoplasm and mitochondria, where it exerts its antioxidant effects . Additionally, post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments .

Preparation Methods

The synthesis of 1-(1-methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol typically involves the following steps:

Chemical Reactions Analysis

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(1-Methyl-5-nitro-1H-1,3-benzodiazol-2-yl)ethan-1-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(1-methyl-5-nitrobenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c1-6(14)10-11-8-5-7(13(15)16)3-4-9(8)12(10)2/h3-6,14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZKCWBNANSUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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